molecular formula C15H21N3O2.1/2H2SO4 B128823 Physostigmine sulphate CAS No. 64-47-1

Physostigmine sulphate

Cat. No. B128823
CAS RN: 64-47-1
M. Wt: 373.4 g/mol
InChI Key: LLIODTIILSCNOH-PBCQUBLHSA-N
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Description

Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor which effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is rapidly absorbed through membranes and can be applied topically to the conjunctiva . It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .


Molecular Structure Analysis

Physostigmine sulphate has a molecular formula of C30H44N6O8S and a molecular weight of 648.8 g/mol . The IUPAC name is [(3aS,8bS)-3,4,8b-trimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate;sulfate . The structure can be represented by the canonical SMILES: CC12CCNH+OC(=O)NC)C)C.CC12CCNH+OC(=O)NC)C)C.[O-]S(=O)(=O)[O-] .


Chemical Reactions Analysis

Physostigmine is a cholinesterase inhibitor that is rapidly absorbed through membranes. It can be applied topically to the conjunctiva . It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .


Physical And Chemical Properties Analysis

Physostigmine sulphate has a molecular formula of C30H44N6O8S and a molecular weight of 648.8 g/mol . The IUPAC name is [(3aS,8bS)-3,4,8b-trimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate;sulfate . The structure can be represented by the canonical SMILES: CC12CCNH+OC(=O)NC)C)C.CC12CCNH+OC(=O)NC)C)C.[O-]S(=O)(=O)[O-] .

Safety and Hazards

Physostigmine is fatal if swallowed or inhaled . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area and respiratory protection should be worn . If swallowed or inhaled, immediate medical attention is required .

properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13-,15+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBNDIVPHIWTPK-KYJQVDHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889323
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physostigmine sulphate

CAS RN

64-47-1
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-methylcarbamate), (3aS,8aR)-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Physostigmine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYSOSTIGMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63V2J2N71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does eserine sulfate exert its effects?

A1: Eserine sulfate functions as a reversible cholinesterase inhibitor. [, , ] It interacts with the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. [, , , , ] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , , , , ]

Q2: What are the downstream effects of this interaction?

A2: The accumulation of acetylcholine due to eserine sulfate inhibition can have various effects on different organ systems, including:

  • Muscular System: Increased muscle contractions and potential for muscle paralysis at high concentrations. [, , , ]
  • Nervous System: Enhanced cognitive function, increased alertness, and potential for seizures at high concentrations. [, , , , , ]
  • Ocular System: Pupil constriction (miosis), increased accommodation, and potential for blurred vision. [, , ]
  • Respiratory System: Bronchoconstriction and increased mucus secretion. []
  • Gastrointestinal System: Increased intestinal motility and secretions. []

Q3: What is the molecular formula and weight of eserine sulfate?

A3: The molecular formula of eserine sulfate is (C15H21N3O2)2.H2SO4. Its molecular weight is 648.8 g/mol. [, , ]

Q4: Is there any spectroscopic data available for eserine sulfate?

A4: Yes, research has employed various spectroscopic techniques to characterize eserine sulfate, including infrared spectroscopy. [, ] These analyses provide valuable information regarding the compound's functional groups and structural characteristics.

Q5: How does eserine sulfate perform under different conditions?

A5: Eserine sulfate exhibits stability at specific pH ranges and temperatures. [, , , ] Research has explored its formulation into various delivery systems, such as micronized emulsions, to enhance its stability and bioavailability. [, ]

Q6: What are the primary applications of eserine sulfate?

A6: Eserine sulfate finds applications in various research areas, including:

  • Neurological Research: Investigating cholinergic pathways and their role in cognitive function, memory, and sleep. [, , , , ]
  • Ophthalmological Research: Inducing miosis for diagnostic and therapeutic purposes, such as in the treatment of glaucoma. [, ]
  • Pharmacological Research: Evaluating its potential as an antidote for organophosphate poisoning. []

Q7: What animal models are used to study eserine sulfate?

A7: Research on eserine sulfate commonly employs various animal models, including rats, mice, rabbits, guinea pigs, dogs, and frogs. [, , , , , , , , ] These models provide valuable insights into the compound's effects on different physiological systems.

Q8: What are the known toxicological properties of eserine sulfate?

A8: Eserine sulfate can exhibit toxicity at high doses, with potential adverse effects on the muscular, nervous, respiratory, and cardiovascular systems. [, , ] Research emphasizes the importance of careful dose selection and administration to mitigate potential risks.

Q9: What are the future directions for research on eserine sulfate?

A9: Ongoing research on eserine sulfate focuses on:

  • Targeted Drug Delivery: Developing novel delivery systems to enhance its efficacy and minimize potential side effects. []
  • Biomarker Discovery: Identifying biomarkers to predict treatment response and monitor potential adverse effects. []
  • Understanding Resistance Mechanisms: Investigating potential resistance mechanisms to cholinesterase inhibitors and exploring strategies to overcome them. [, ]

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